molecular formula C24H30N6O3S2 B1677481 Org 43553 CAS No. 501444-88-8

Org 43553

Cat. No.: B1677481
CAS No.: 501444-88-8
M. Wt: 514.7 g/mol
InChI Key: UWTXKCMCTINMHD-UHFFFAOYSA-N
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Description

“Org 43553” is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the thienopyrimidine core through cyclization reactions.
  • Introduction of the amino group and the carboxamide functionality.
  • Functionalization with the morpholinyl and methylthio groups.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:

  • Selection of cost-effective reagents.
  • Optimization of reaction conditions to maximize yield and purity.
  • Implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing methylthio group.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the thienopyrimidine core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a catalyst.

Biology

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine

  • Explored for its potential as a therapeutic agent in treating diseases such as cancer or infectious diseases.
  • Evaluated for its pharmacokinetic and pharmacodynamic properties.

Industry

  • Potential applications in the development of new materials or agrochemicals.
  • Used in research and development for novel drug formulations.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may:

  • Bind to specific enzymes or receptors, inhibiting their activity.
  • Interfere with cellular signaling pathways.
  • Induce apoptosis or other cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Thienopyrimidine derivatives with different substituents.
  • Compounds with similar biological activities, such as kinase inhibitors.

Uniqueness

  • The specific combination of functional groups in this compound may confer unique biological properties.
  • Its structure may allow for selective binding to certain molecular targets, distinguishing it from other similar compounds.

Properties

CAS No.

501444-88-8

Molecular Formula

C24H30N6O3S2

Molecular Weight

514.7 g/mol

IUPAC Name

5-amino-N-tert-butyl-2-methylsulfanyl-4-[3-[(2-morpholin-4-ylacetyl)amino]phenyl]thieno[2,3-d]pyrimidine-6-carboxamide

InChI

InChI=1S/C24H30N6O3S2/c1-24(2,3)29-21(32)20-18(25)17-19(27-23(34-4)28-22(17)35-20)14-6-5-7-15(12-14)26-16(31)13-30-8-10-33-11-9-30/h5-7,12H,8-11,13,25H2,1-4H3,(H,26,31)(H,29,32)

InChI Key

UWTXKCMCTINMHD-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)NC(=O)CN4CCOCC4)N

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)NC(=O)CN4CCOCC4)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(3H)Org 43553
5-amino-2-methylsulfanyl-4-(3-(2-morpholin-4-ylacetylamino)phenyl)thieno(2,3-d)pyrimidine-6-carboxylic acid tert-butylamide
Org 43553
Org-43553
Org43553

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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